Quinoxaline-2-carbohydrazide
Overview
Description
Quinoxaline-2-carbohydrazide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline ring fused with a carbohydrazide group at the second position
Mechanism of Action
Target of Action
Quinoxaline-2-carbohydrazide has been found to interact with several targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a protein that plays a crucial role in cell growth and division, while COX-2 is an enzyme involved in inflammation and pain.
Mode of Action
This compound acts as an inhibitor for both EGFR and COX-2 . By binding to these targets, it prevents their normal function, leading to a decrease in cell growth (via EGFR inhibition) and a reduction in inflammation and pain (via COX-2 inhibition) .
Biochemical Pathways
The inhibition of EGFR and COX-2 by this compound affects multiple biochemical pathways. For instance, the inhibition of EGFR can lead to a decrease in the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival . On the other hand, the inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
This suggests that it may have good bioavailability and a reasonable half-life, making it a promising candidate for oral administration .
Result of Action
The inhibition of EGFR and COX-2 by this compound can lead to a decrease in cell growth and inflammation, respectively . This can result in potential anticancer and anti-inflammatory effects . In fact, some quinoxaline derivatives have shown potent anticancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Quinoxaline-2-carbohydrazide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), enzymes that are involved in cell proliferation and inflammation, respectively .
Cellular Effects
This compound has demonstrated effects on various types of cells and cellular processes . It has been found to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines in macrophages . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to the Kelch domain of Keap-1, disrupting the interaction between Nrf2 and Keap-1 and leading to the activation of Nrf2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . At high doses, it has demonstrated potent anti-inflammatory and anticancer activities .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of ethyl quinoxaline-2-carboxylate with hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, yielding this compound as the product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoxaline-2-carboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation leads to quinoxaline-2-carboxylic acid.
- Reduction yields quinoxaline-2-carboxaldehyde.
- Substitution reactions produce various quinoxaline derivatives depending on the nucleophile used .
Scientific Research Applications
Quinoxaline-2-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2-carboxaldehyde
- Quinoxaline-2-thiosemicarbazide
Comparison: Quinoxaline-2-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, while quinoxaline-2-carboxylic acid is primarily used in materials science, this compound’s biological activities make it more suitable for medicinal and agricultural applications .
Properties
IUPAC Name |
quinoxaline-2-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOZADHABGBYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298496 | |
Record name | quinoxaline-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54571-06-1 | |
Record name | NSC123503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoxaline-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.